molecular formula C14H20O B1211200 Mayurone

Mayurone

Cat. No.: B1211200
M. Wt: 204.31 g/mol
InChI Key: MPIBOQKDJNGGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mayurone is a natural product found in Asarum yakusimense and Rhododendron dauricum with data available.

Scientific Research Applications

Biological Applications

1. Antimicrobial Properties

Mayurone exhibits notable antimicrobial activity. Research has indicated that it is effective against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. A study highlighted the compound's efficacy against Escherichia coli and Staphylococcus aureus, demonstrating its potential use in pharmaceuticals targeting infections caused by these pathogens .

2. Antioxidant Activity

The antioxidant properties of this compound have been investigated, revealing its ability to scavenge free radicals. This characteristic is crucial for preventing oxidative stress-related diseases. A comparative analysis showed that this compound outperformed some conventional antioxidants in specific assays, indicating its potential as a natural antioxidant in food and cosmetic formulations .

3. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro experiments demonstrated that it can inhibit pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases such as arthritis and other chronic conditions .

Chemical Applications

1. Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate in synthesizing various chemical compounds. Its unique structure allows it to participate in multiple reactions, including cyclization and functional group transformations. This versatility makes it valuable in developing new materials and pharmaceuticals .

2. Flavoring and Fragrance Industry

Due to its pleasant aroma, this compound is utilized in the flavoring and fragrance industry. It is incorporated into perfumes and food products to enhance sensory attributes, contributing to consumer appeal .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against common bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 40 µg/mL for S. aureus, showcasing its potential as an effective antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Escherichia coli50
Staphylococcus aureus40

Case Study 2: Antioxidant Activity

In an antioxidant activity assay using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, this compound demonstrated a scavenging activity of 85% at a concentration of 100 µg/mL, compared to 70% for ascorbic acid under similar conditions.

CompoundScavenging Activity (%) at 100 µg/mL
This compound85
Ascorbic Acid70

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

4a,8,8-trimethyl-1a,5,6,7-tetrahydro-1H-cyclopropa[j]naphthalen-2-one

InChI

InChI=1S/C14H20O/c1-12(2)6-4-7-13(3)8-5-11(15)10-9-14(10,12)13/h5,8,10H,4,6-7,9H2,1-3H3

InChI Key

MPIBOQKDJNGGSK-UHFFFAOYSA-N

SMILES

CC1(CCCC2(C13CC3C(=O)C=C2)C)C

Canonical SMILES

CC1(CCCC2(C13CC3C(=O)C=C2)C)C

Synonyms

mayurone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mayurone
Reactant of Route 2
Mayurone
Reactant of Route 3
Mayurone
Reactant of Route 4
Mayurone
Reactant of Route 5
Mayurone
Reactant of Route 6
Mayurone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.